molecular formula C27H18ClN3 B13993613 2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine

2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine

Cat. No.: B13993613
M. Wt: 419.9 g/mol
InChI Key: MHHFMIVLOCOMPD-UHFFFAOYSA-N
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Description

2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes a chloro group, multiple phenyl groups, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine typically involves multiple steps, including nucleophilic aromatic substitution and cyclization reactions. One common method involves the reaction of 2-chloro-4-phenyl-6-(4-phenylphenyl)phenylamine with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinones.

Scientific Research Applications

2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-phenyl-6-(4-chlorophenyl)-1,3,5-triazine
  • 2-chloro-4-phenyl-6-(4-methylphenyl)-1,3,5-triazine
  • 2-chloro-4-phenyl-6-(4-methoxyphenyl)-1,3,5-triazine

Uniqueness

2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine stands out due to its multiple phenyl groups, which confer unique electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C27H18ClN3

Molecular Weight

419.9 g/mol

IUPAC Name

2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine

InChI

InChI=1S/C27H18ClN3/c28-27-30-25(22-10-5-2-6-11-22)29-26(31-27)24-13-7-12-23(18-24)21-16-14-20(15-17-21)19-8-3-1-4-9-19/h1-18H

InChI Key

MHHFMIVLOCOMPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)C4=NC(=NC(=N4)C5=CC=CC=C5)Cl

Origin of Product

United States

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